molecular formula C24H17N3O7S B11587466 ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11587466
M. Wt: 491.5 g/mol
InChI Key: YFZRICCBXJSYGR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a chromeno-pyrrol moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrol core, followed by the introduction of the thiazole ring and the nitrophenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization, chromatography, and distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives

Scientific Research Applications

Ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: Its complex molecular architecture can be utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer processes, while the chromeno-pyrrol and thiazole moieties can interact with various enzymes and receptors. These interactions can lead to the modulation of biological activities, such as inhibition of enzyme function or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C24H17N3O7S

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17N3O7S/c1-3-33-23(30)21-12(2)25-24(35-21)26-18(13-8-10-14(11-9-13)27(31)32)17-19(28)15-6-4-5-7-16(15)34-20(17)22(26)29/h4-11,18H,3H2,1-2H3

InChI Key

YFZRICCBXJSYGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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